molecular formula C25H23ClN2O5S B2704684 N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide CAS No. 1251581-74-4

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2704684
CAS No.: 1251581-74-4
M. Wt: 498.98
InChI Key: PBZUNGNWUBEVIV-UHFFFAOYSA-N
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Description

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3. The sulfonamide moiety is further modified with a 4-methoxybenzene ring and a 2-methoxyphenyl group, contributing to its unique physicochemical and pharmacological properties. This compound is structurally complex, combining aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .

Properties

IUPAC Name

N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-17-22(27-25(33-17)18-7-6-8-19(26)15-18)16-28(23-9-4-5-10-24(23)32-3)34(29,30)21-13-11-20(31-2)12-14-21/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUNGNWUBEVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the sulfonamide formation and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the compound’s structural features.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)benzenesulfonamide

  • Key Differences: Lacks the 1,3-oxazole and 3-chlorophenyl substituents.
  • Pharmacological Relevance : Demonstrated moderate antibacterial activity in preliminary studies, suggesting that additional substituents (e.g., oxazole) may enhance bioactivity .

N-(4-Methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide

  • Key Differences : Substitutes the 3-chlorophenyl group with a 2-methoxyphenyl group on the oxazole ring and replaces the 4-methoxybenzene with a 4-methylbenzene.
  • Impact : The electron-donating methoxy group (vs. electron-withdrawing chloro) may alter electronic distribution, affecting solubility and target affinity. Methyl substitution on benzene reduces polarity compared to methoxy .

2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

  • Key Differences : Replaces the oxazole with a tetrazole ring and substitutes sulfonamide with a sulfanyl-acetamide group.
  • Impact: Tetrazole rings enhance metabolic stability but may reduce membrane permeability due to increased polarity.

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

  • Key Differences : Incorporates thiazole rings instead of oxazole and adds trifluoromethoxy groups.
  • Impact : Thiazole’s sulfur atom enhances π-stacking interactions, while trifluoromethoxy groups improve lipophilicity and bioavailability. However, increased molecular weight may limit diffusion kinetics .

Functional Group Analysis

Table 1: Substituent Effects on Key Properties

Compound Aromatic Substituent (Oxazole) Benzene Substituent Heterocycle Key Properties
Target Compound 3-Chlorophenyl 4-Methoxy Oxazole High polarity, moderate metabolic stability
N-(4-Methoxyphenyl)benzenesulfonamide None 4-Methoxy None Low molecular weight, high solubility
Compound 2.1.2 () 2-Methoxyphenyl 4-Methyl Oxazole Increased lipophilicity, reduced polarity
Compound 2.1.3 () 3-Chloro-4-methylphenyl None Tetrazole High metabolic stability, polar
Compound 2.1.4 () 2-Chlorothiazol Trifluoromethoxy Thiazole Enhanced bioavailability, high lipophilicity

Pharmacological Implications

  • Target Compound : The 3-chlorophenyl group likely enhances binding to hydrophobic pockets in target proteins, while the oxazole ring contributes to π-π interactions. The dual methoxy groups may improve solubility relative to purely lipophilic analogues .
  • Metabolism : Oxazole rings are generally more metabolically stable than tetrazoles but less stable than thiazoles. The chloro substituent may slow oxidative metabolism compared to methoxy or methyl groups .
  • Bioavailability : Compared to Compound 2.1.4 (), the target compound’s lower molecular weight and absence of trifluoromethoxy groups may favor better absorption but shorter half-life.

Biological Activity

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight392.86 g/mol
Molecular FormulaC18H17ClN2O4S
LogP4.0811
LogD4.0784
Polar Surface Area67.662 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The compound features a sulfonamide group which is known for its diverse biological activities, including antibacterial and antitumor effects.

Antitumor Activity

Research indicates that compounds with similar structural features often exhibit significant antitumor activity. For example, a study evaluating various oxazole derivatives demonstrated that modifications at the benzene ring can lead to enhanced cytotoxicity against cancer cell lines such as MDA-MB-231, a model for triple-negative breast cancer . The presence of electron-withdrawing groups like chlorine may increase the cytotoxic potential by stabilizing the compound's interaction with cellular targets.

Antibacterial Activity

The compound's sulfonamide moiety suggests potential antibacterial properties. Sulfonamides are traditionally used as antibiotics, and derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. A review on similar compounds highlighted their efficacy against resistant strains, indicating that modifications can lead to improved antibacterial profiles .

Study 1: Synthesis and Evaluation

In a study focusing on thieno[2,3-d]pyrimidine derivatives, it was found that compounds with specific substituents exhibited varying degrees of inhibitory effects on cancer cell lines. The study emphasized structure-activity relationships (SAR), where the introduction of a chlorine atom significantly enhanced the cytotoxicity of certain derivatives . This suggests that this compound could follow similar SAR trends.

Study 2: Antibacterial Efficacy

Another research article reviewed various nitroimidazole hybrids and their antibacterial activities against resistant strains such as MRSA. The findings indicated that structural modifications could lead to significant improvements in activity against resistant bacterial strains . This reinforces the potential for this compound to be explored further for antibacterial applications.

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